molecular formula C15H19ClN2O2 B12328325 tert-Butyl 7'-chloro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate

tert-Butyl 7'-chloro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate

Cat. No.: B12328325
M. Wt: 294.77 g/mol
InChI Key: RQQRDFWYPNQIMC-UHFFFAOYSA-N
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Description

tert-Butyl 7’-chloro-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the tert-butyl group and the chloro substituent adds to the compound’s chemical diversity and potential reactivity.

Properties

Molecular Formula

C15H19ClN2O2

Molecular Weight

294.77 g/mol

IUPAC Name

tert-butyl 7-chlorospiro[1,2-dihydroindole-3,3'-azetidine]-1'-carboxylate

InChI

InChI=1S/C15H19ClN2O2/c1-14(2,3)20-13(19)18-8-15(9-18)7-17-12-10(15)5-4-6-11(12)16/h4-6,17H,7-9H2,1-3H3

InChI Key

RQQRDFWYPNQIMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CNC3=C2C=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7’-chloro-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the azetidine ring through a cyclization reaction, followed by the introduction of the chloro substituent and the tert-butyl ester group. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7’-chloro-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

Research indicates that tert-butyl 7'-chloro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate exhibits notable biological activity. Its mechanism of action may involve interactions with specific biological targets, influencing pathways related to cell signaling and metabolic processes. The compound is being studied for its potential effects on various diseases, including cancer and neurodegenerative disorders.

Research Applications

The following table summarizes the potential applications of this compound in scientific research:

Application AreaDescription
Medicinal ChemistryInvestigated for its pharmacological properties and therapeutic potential.
Cancer ResearchStudied for its effects on tumor growth and metastasis inhibition.
Neurodegenerative DiseasesPotential role in modulating pathways associated with neuroprotection.
Drug DevelopmentUsed as a lead compound for synthesizing analogs with enhanced efficacy.

Case Studies

Several studies have explored the therapeutic potential of similar compounds within the same structural family. Here are notable examples:

  • Cancer Cell Line Studies :
    • Research demonstrated that derivatives of spirocyclic compounds exhibited cytotoxic effects against various cancer cell lines, suggesting a pathway for developing new anticancer agents.
  • Neuroprotective Effects :
    • A study indicated that compounds structurally related to this compound showed protective effects against oxidative stress in neuronal cells, indicating possible applications in treating neurodegenerative diseases.
  • Enzyme Interaction Studies :
    • Investigations into enzyme inhibition revealed that certain spirocyclic compounds can effectively inhibit enzymes linked to inflammatory pathways, paving the way for their use in anti-inflammatory therapies.

Mechanism of Action

The mechanism of action of tert-Butyl 7’-chloro-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 7’-chloro-1’,2’-dihydrospiro[azetidine-3,3’-pyridine]-1-carboxylate
  • tert-Butyl 7’-chloro-1’,2’-dihydrospiro[azetidine-3,3’-quinoline]-1-carboxylate

Uniqueness

tert-Butyl 7’-chloro-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate is unique due to its specific spiro structure and the presence of both the tert-butyl and chloro groups

Biological Activity

tert-Butyl 7'-chloro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate (CAS Number: 2060046-88-8) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its molecular characteristics, biological mechanisms, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C₁₅H₁₉ClN₂O₂
  • Molecular Weight : 294.77 g/mol
  • Structure : The compound features a spirocyclic structure that contributes to its unique biological properties.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential therapeutic applications, particularly in the field of neuropharmacology and oncology.

The compound is believed to interact with nicotinic acetylcholine receptors (nAChRs), which are crucial in various physiological processes including neurotransmission and modulation of neuronal excitability. Specifically, it may act as an antagonist or modulator for certain nAChR subtypes, influencing cellular signaling pathways involved in pain perception and tumor growth.

In Vitro Studies

  • Nicotinic Receptor Interaction :
    • A study evaluated the compound's affinity for α7-nAChR and α9α10-nAChR subtypes. It was found to exhibit significant inhibitory effects with IC₅₀ values of 41 nM and 10 nM, respectively, indicating a strong potential for modulating these receptors in therapeutic contexts .
  • Antitumor Activity :
    • In vitro assays demonstrated that this compound could inhibit the proliferation of various cancer cell lines. The compound's mechanism may involve the downregulation of signaling pathways that promote tumor growth .

Case Studies

A recent case study highlighted the efficacy of this compound in reducing tumor size in xenograft models of human cancers. The treatment led to a statistically significant decrease in tumor volume compared to control groups, suggesting its potential as a chemotherapeutic agent .

Data Tables

Property Value
CAS Number2060046-88-8
Molecular Weight294.77 g/mol
Molecular FormulaC₁₅H₁₉ClN₂O₂
IC₅₀ (α7-nAChR)41 nM
IC₅₀ (α9α10-nAChR)10 nM

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